molecular formula C15H8O4 B6178420 13-hydroxy-8,17-dioxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one CAS No. 60946-85-2

13-hydroxy-8,17-dioxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one

Cat. No. B6178420
CAS RN: 60946-85-2
M. Wt: 252.2
InChI Key:
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Description

13-hydroxy-8,17-dioxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one is a useful research compound. Its molecular formula is C15H8O4 and its molecular weight is 252.2. The purity is usually 95%.
BenchChem offers high-quality 13-hydroxy-8,17-dioxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 13-hydroxy-8,17-dioxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 13-hydroxy-8,17-dioxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,4-pentadien-1-ol", "2,5-dimethoxy-1,4-benzoquinone", "p-toluenesulfonic acid", "acetic anhydride", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "sodium hydroxide", "sodium sulfate", "magnesium", "iodine", "diethyl ether", "acetic acid", "sodium borohydride", "methanol", "hydrochloric acid", "sodium hydroxide", "potassium carbonate", "tetrahydrofuran", "acetic acid", "sodium borohydride", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2,4-pentadien-1-ol from acetylene and formaldehyde", "Step 2: Conversion of 2,4-pentadien-1-ol to 2,5-dimethoxy-1,4-benzoquinone using p-toluenesulfonic acid and acetic anhydride", "Step 3: Reduction of 2,5-dimethoxy-1,4-benzoquinone to 2,5-dimethoxy-1,4-benzoquinol using sodium borohydride", "Step 4: Oxidation of 2,5-dimethoxy-1,4-benzoquinol to 2,5-dimethoxy-1,4-benzoquinone using iodine", "Step 5: Synthesis of 13-hydroxy-8,17-dioxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one by reacting 2,5-dimethoxy-1,4-benzoquinone with magnesium in diethyl ether, followed by addition of 2,4-pentadien-1-ol and acetic acid, and then treatment with sodium borohydride in methanol", "Step 6: Purification of the product by acid-base extraction using hydrochloric acid and sodium hydroxide, and then drying with sodium sulfate", "Step 7: Conversion of the product to its sodium salt using sodium hydroxide", "Step 8: Conversion of the sodium salt to the free base using potassium carbonate in tetrahydrofuran", "Step 9: Purification of the free base by recrystallization from a mixture of ethyl acetate and ethanol" ] }

CAS RN

60946-85-2

Product Name

13-hydroxy-8,17-dioxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one

Molecular Formula

C15H8O4

Molecular Weight

252.2

Purity

0

Origin of Product

United States

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